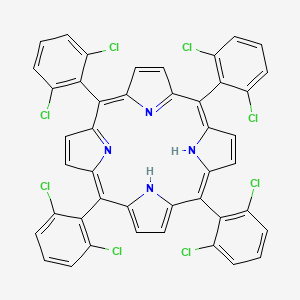

meso-Tetra(o-dichlorophenyl) porphine

Description

Significance of Synthetic Porphyrins in Modern Chemical Research

Porphyrins and their derivatives are a versatile class of molecules that have garnered substantial attention across numerous scientific fields. nih.gov These compounds, characterized by a large aromatic macrocycle composed of four pyrrole (B145914) rings linked by methine bridges, are fundamental to many biological processes. nih.govnih.gov They form the core of essential biomolecules like heme in hemoglobin, responsible for oxygen transport, and chlorophyll, which is vital for photosynthesis. nih.govacs.org

The intrinsic properties of the porphyrin core, such as its rigid, flat structure, extended π-conjugated system, and ability to chelate a wide variety of metal ions, make it a uniquely powerful building block in chemistry. nih.govacs.org Scientists can synthetically modify the outer structure of the porphyrin and incorporate different metals into its central cavity, which tunes its electronic, photophysical, and chemical properties. nih.govresearchgate.net This adaptability has led to the development of a vast library of synthetic porphyrins with tailored functions.

The applications of these synthetic porphyrins are extensive and continue to expand. Their remarkable light-absorbing capabilities are harnessed in the development of materials for solar energy conversion and artificial photosynthesis. nih.govnumberanalytics.com In medicine, porphyrins are a cornerstone of photodynamic therapy (PDT), where they act as photosensitizers that generate cytotoxic reactive oxygen species to destroy cancer cells upon light activation. nih.govnumberanalytics.com Furthermore, their catalytic activity is employed in a range of chemical reactions, including oxidations and reductions, while their distinct spectroscopic signatures make them excellent candidates for chemical sensors and bio-imaging agents. nih.govnih.govnumberanalytics.com The ongoing research into synthetic porphyrins promises new materials and technologies with significant societal impact. numberanalytics.com

Rationale for Academic Investigation of meso-Tetra(o-dichlorophenyl)porphine

The academic focus on meso-tetra(o-dichlorophenyl)porphine, a synthetic porphyrin with dichlorinated phenyl groups at the meso positions, is driven by the profound impact of halogen substitution on the macrocycle's properties. The introduction of eight chlorine atoms onto the four phenyl rings, specifically at the ortho positions, creates significant steric hindrance. This forces the phenyl groups to twist out of the plane of the porphyrin core, which in turn can distort the normally planar macrocycle. This structural distortion is a key area of investigation as it influences the compound's electronic structure, solubility, and reactivity.

Research into related fluorinated porphyrins, such as meso-tetrakis(2',6'-difluorophenyl)porphyrin, has shown that ortho-halogen substitution can lead to near-planar geometries, while substitution at the meta positions results in significant macrocycle distortion. ias.ac.in The study of the o-dichloro variant provides further insight into how the size and electronic nature of the halogen substituents dictate the final three-dimensional structure.

This unique conformation has direct implications for its applications. For instance, the steric bulk can protect a coordinated metal center, influencing its catalytic activity or preventing the formation of inactive aggregates. The copper(II) complex of meso-tetra(o-dichlorophenyl)porphine has been explored as a catalyst for "click chemistry," a set of powerful and reliable reactions for molecular synthesis. frontierspecialtychemicals.com Similarly, the iron(III) derivative is of interest for its potential catalytic and magnetic properties. watson-int.com Furthermore, the specific electronic modifications induced by the chlorine atoms are relevant for applications in photodynamic therapy, as they can influence the efficiency of generating singlet oxygen, the key cytotoxic agent. frontierspecialtychemicals.com By studying this specific molecule, researchers aim to understand the fundamental structure-property relationships in halogenated porphyrins, paving the way for the rational design of new catalysts, materials, and therapeutic agents.

Data Tables

Table 1: Properties of meso-Tetra(o-dichlorophenyl)porphine

| Property | Value | Reference |

| Chemical Formula | C₄₄H₂₂Cl₈N₄ | frontierspecialtychemicals.com |

| Molecular Weight | 890.32 g/mol | frontierspecialtychemicals.com |

| CAS Number | 37083-37-7 | frontierspecialtychemicals.com |

| Appearance | Purple Needles (crystallized) | nih.gov |

| Storage | Room temperature, protect from light | frontierspecialtychemicals.com |

Table 2: Metal Complexes of meso-Tetra(o-dichlorophenyl)porphine

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Field of Interest |

| Cu(II) meso-Tetra(o-dichlorophenyl) porphine (B87208) | C₄₄H₂₀Cl₈CuN₄ | 951.83 | 135685-21-1 | Click Chemistry Catalyst frontierspecialtychemicals.com |

| Iron(III) meso-tetra(o-dichlorophenyl)porphine chloride | C₄₅H₂₃Cl₉FeN₄ | 979.58 | 91042-27-2 | Catalysis, Materials watson-int.com |

Properties

IUPAC Name |

5,10,15,20-tetrakis(2,6-dichlorophenyl)-21,22-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H22Cl8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53-54H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKNIYQQLQPXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C9=C(C=CC=C9Cl)Cl)N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H22Cl8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

890.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Peripheral Functionalization of Meso Tetra O Dichlorophenyl Porphine

Established and Modified Synthetic Routes for meso-Tetra(o-dichlorophenyl)porphine

The creation of the porphyrin macrocycle from simpler precursors like pyrrole (B145914) and aldehydes can be achieved through several established methods. The choice of method often depends on the desired yield, purity, and the sensitivity of the substituents on the aldehyde.

Adaptations of Adler-Longo and Rothemund Methods

The Rothemund synthesis, first detailed in 1935, involves the condensation of pyrrole and an aldehyde in a sealed flask under high temperatures (e.g., 150 °C for 24 hours) in a solvent like pyridine (B92270). researchgate.net However, this method often results in low yields and the harsh conditions limit its applicability to a narrow range of aldehydes. researchgate.net

A significant advancement came with the Adler-Longo method in the 1960s. researchgate.net This one-pot synthesis involves refluxing pyrrole and an aldehyde in an acidic solvent, typically propionic acid, open to the atmosphere. nih.govnih.gov The atmospheric oxygen acts as the oxidizing agent to convert the initially formed porphyrinogen (B1241876) to the final porphyrin. nih.gov This approach generally provides yields in the range of 10-30%. nih.govnih.gov For the synthesis of meso-Tetra(o-dichlorophenyl)porphine, 2,6-dichlorobenzaldehyde (B137635) is condensed with pyrrole under these conditions. The primary challenge with the Adler-Longo method is the potential for the formation of tar-like by-products, which can complicate the purification process. nih.gov Modifications often involve changes in reaction time, temperature, and reactant concentrations to optimize the yield and minimize side reactions. ulisboa.pt

Lindsey and Gonsalves Two-Step Macrocyclization Procedures

The Lindsey synthesis, developed as a milder alternative to the Adler-Longo method, is a two-step, one-flask procedure that separates the condensation and oxidation stages. researchgate.netnih.gov This method is particularly advantageous for aldehydes that are sensitive to the harsh, high-temperature conditions of the Adler-Longo synthesis. nih.gov

The first step involves the acid-catalyzed condensation of pyrrole and the aldehyde (in this case, 2,6-dichlorobenzaldehyde) at high dilution in a chlorinated solvent, such as dichloromethane, under an inert atmosphere. nih.gov This allows the reaction to reach equilibrium and form the porphyrinogen, a reduced and colorless precursor. nih.gov The second step is the oxidation of the porphyrinogen to the aromatic porphyrin. nih.gov A mild oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), is typically added for this purpose. nih.gov This controlled, two-step process often leads to higher yields, ranging from 10-60%, and avoids many of the purification issues associated with the one-pot methods. nih.gov While specific adaptations for Gonsalves' procedures are less commonly cited in the context of this particular porphyrin, the core principles align with the two-step Lindsey methodology, focusing on optimizing the initial condensation before oxidation.

Yield Optimization and Purity Considerations in meso-Tetra(o-dichlorophenyl)porphine Synthesis

Achieving high yields and purity is a central challenge in porphyrin synthesis. For meso-Tetra(o-dichlorophenyl)porphine, the bulky ortho-dichloro substituents can sterically hinder the cyclization reaction, potentially lowering yields compared to less hindered analogues.

In the Adler-Longo method, a major impurity is chlorin, a partially reduced porphyrin, which can be minimized by ensuring sufficient aeration. researchgate.net However, the primary purification challenge stems from oligomeric, tar-like substances. nih.gov Purification often requires extensive column chromatography using adsorbents like silica (B1680970) gel or fuller's earth. ulisboa.pt In some cases, a loss of up to 80% of the material can occur during chromatographic purification. ulisboa.pt

The Lindsey method generally offers better yields and cleaner reaction profiles, simplifying purification. nih.gov Nonetheless, chromatographic separation is still a standard procedure to isolate the final product. The choice of acid catalyst and oxidant in the Lindsey procedure is critical for optimizing the yield. For particularly challenging syntheses, alternative purification methods like vacuum sublimation can be employed to obtain highly pure crystalline products. ulisboa.pt

Table 1: Comparison of Yields for meso-Substituted Tetraphenylporphyrins via Mechanochemical Synthesis

| Substituent on Benzaldehyde | Resulting Porphyrin | Yield (%) | Reference |

|---|---|---|---|

| None (Benzaldehyde) | meso-Tetraphenylporphyrin (TPP) | 25.51% | orientjchem.org |

| p-Nitro | meso-Tetra(p-nitrophenyl)porphyrin | 23.54% | orientjchem.org |

| m-Nitro | meso-Tetra(m-nitrophenyl)porphyrin | 22.63% | orientjchem.org |

| p-Methoxy | meso-Tetra(p-methoxyphenyl)porphyrin | 22.26% | orientjchem.org |

| p-Hydroxy | meso-Tetra(p-hydroxyphenyl)porphyrin | 19.72% | orientjchem.org |

| p-Chloro | meso-Tetra(p-chlorophenyl)porphyrin | 18.05% | orientjchem.org |

Sustainable and Green Chemistry Approaches in Porphyrin Synthesis

In response to the environmental impact of traditional synthetic methods, which often use large volumes of hazardous solvents and require significant energy input, green chemistry approaches have been developed for porphyrin synthesis.

Microwave-Assisted Synthesis of meso-Substituted Porphyrins

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of porphyrins. ingentaconnect.comcuny.edu This technique dramatically reduces reaction times from hours to mere minutes. sciepub.com The synthesis can be performed in a solvent like propionic acid or under solvent-free conditions where the reactants are adsorbed onto a solid support like silica gel. ingentaconnect.comcuny.edu For example, irradiating a mixture of pyrrole and an aldehyde in a domestic microwave oven can yield the desired porphyrin in as little as 5-12 minutes. ingentaconnect.com This rapid and efficient heating often leads to improved yields and cleaner reaction products compared to conventional heating methods. sciepub.com

Table 2: Examples of Microwave-Assisted Porphyrin Synthesis

| Porphyrin Type | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| meso-Tetraphenylporphyrin (TPP) | Pyrrole, Benzaldehyde, Propionic Acid, Nitrobenzene, 600W | 10 min | 68% | sciepub.com |

| TPP | Pyrrole, Benzaldehyde, Silica Gel, Open Vessel | 10 min | 9.5% | ingentaconnect.com |

| meso-Tetrakis(pentafluorophenyl)porphyrin | Pyrrole, Pentafluorobenzaldehyde, Silica Gel, 1000W | 10 min | Not specified | cuny.edu |

| Unsymmetrical A3B Porphyrins | Mixed Aldehydes, Pyrrole, Silica Gel, 450W | 12 min | 13% (A3B), 38% (Symmetrical) | ingentaconnect.com |

Utilization of Alternative Solvents and Catalytic Systems (e.g., Iodine-Catalyzed Synthesis)

Another avenue of green porphyrin synthesis focuses on replacing hazardous solvents and developing more efficient catalytic systems. Acidic ionic liquids have been investigated as recyclable catalytic media to replace high-boiling solvents like propionic acid in the Adler method. rsc.org This facilitates easier product separation, as the ionic liquid can be removed by simple filtration. rsc.org

Mechanochemistry, which involves the solvent-free grinding of reactants, represents a significant step towards environmentally benign synthesis. nih.govorientjchem.org In a typical mechanochemical porphyrin synthesis, pyrrole and an aldehyde are ground together with an acid catalyst to form the porphyrinogen intermediate as a solid powder. orientjchem.org This intermediate is then oxidized to the final porphyrin. This oxidation step can be performed in a minimal amount of a solvent with an oxidizing agent, or, in a fully mechanochemical process, by grinding with a solid oxidant. nih.gov Molecular iodine has been shown to be an effective catalyst for the oxidation step, which can be carried out by stirring the porphyrinogen intermediate in a solvent like chloroform (B151607) with iodine crystals. orientjchem.org This two-step mechanochemical approach dramatically reduces solvent waste, making it a promising green alternative for the large-scale production of porphyrins. nih.gov

Functionalization and Derivatization Strategies for meso-Tetra(o-dichlorophenyl)porphine

The robust aromatic structure of meso-tetra(o-dichlorophenyl)porphine serves as a foundational scaffold for extensive chemical modification. Functionalization strategies target two primary locations: the peripheral β-positions of the pyrrole rings and the meso-phenyl substituents. These modifications are crucial for fine-tuning the molecule's electronic, photophysical, and solubility characteristics, enabling the development of advanced materials and derivatives with tailored properties.

The tetrapyrrolic macrocycle offers distinct sites for derivatization, namely the eight β-pyrrolic positions and the four meso-positions. mdpi.com For meso-tetra-aryl porphyrins like meso-tetra(o-dichlorophenyl)porphine, functionalization of the meso-positions typically involves chemical modification of the pendant aryl rings.

Meso-Position Functionalization: The dichlorophenyl groups of the title compound can be further functionalized, although the steric hindrance imposed by the ortho-chloro substituents presents a significant challenge. For less sterically hindered analogues, palladium-catalyzed cross-coupling reactions are a powerful tool. Techniques like the Suzuki-Miyaura and Sonogashira couplings allow for the introduction of new carbon-carbon bonds on the meso-aryl rings after the porphyrin macrocycle has been formed. nih.govnih.gov This post-macrocyclization approach is often more effective than attempting to build the porphyrin from complex, pre-functionalized aldehydes, which can fail under standard Lindsey or Adler-Longo condensation conditions. nih.gov For example, sulfonation of the aryl groups can be performed to create water-soluble porphyrin derivatives. nih.gov

Beta-Position Functionalization: The β-pyrrolic positions are susceptible to a variety of transformations that can introduce new functional groups or even fuse new rings onto the porphyrin core. A common strategy involves the initial oxidation of a β-β' double bond. Using meso-tetraphenylporphyrin (TPP), a close structural analogue, as a model, oxidation with osmium tetroxide yields a 2,3-dihydroxychlorin. nih.gov Subsequent oxidative cleavage of this diol with lead tetraacetate generates a secochlorin derivative containing two aldehyde or ketone groups. nih.govresearchgate.net This diketone intermediate is a versatile synthon for further reactions. For instance, treatment with a Brønsted base can induce an intramolecular aldol (B89426) condensation, leading to the formation of a pyridinone ring fused to the macrocycle, yielding an oxypyriporphyrin. researchgate.net

Table 1: Selected Functionalization Reactions on Meso-Tetra-Aryl Porphyrin Scaffolds

| Position of Functionalization | Precursor/Analogue | Reagent(s) | Resulting Structure/Functional Group | Reference |

| Meso-Aryl Rings | meso-Tetra(bromophenyl)porphyrin | Boronic Acids, Pd Catalyst | Suzuki-Miyaura cross-coupling products | nih.gov |

| Meso-Aryl Rings | meso-Tetra(bromophenyl)porphyrin | Terminal Alkynes, Pd Catalyst | Sonogashira cross-coupling products | nih.gov |

| Beta-Pyrrolic Position | meso-Tetraphenylporphyrin | 1. OsO₄ 2. Pb(OAc)₄ | Secochlorin bismethylketone | researchgate.net |

| Beta-Pyrrolic Position | Secochlorin bismethylketone | 1,8-Diazabicylo[5.4.0]undec-7-ene (DBU) | Oxypyriporphyrin (fused pyridinone ring) | researchgate.net |

The concept of using a single, multitopic core to generate a large number of derivatives is central to combinatorial chemistry. Halogenated porphyrins, such as meso-tetra(pentafluorophenyl)porphyrin (TPPF20), have proven to be exceptionally effective platforms for this purpose. nih.govnih.gov The principles demonstrated with TPPF20 are applicable to other halogenated porphyrins like meso-tetra(o-dichlorophenyl)porphine, where the chloro-substituents can potentially act as sites for nucleophilic substitution, albeit under more forcing conditions than the highly activated fluorine atoms of TPPF20.

In a typical combinatorial approach using TPPF20, the four reactive para-fluoro groups are substituted by a variety of nucleophiles. nih.gov When the core porphyrin is reacted with a mixture of several nucleophiles (e.g., three different thiols), a statistical library of products is generated in a single-pot reaction. nih.gov This library contains a predictable mixture of mono-, di-, tri-, and tetra-substituted porphyrins with all possible combinations of the added substituents.

This method has been successfully applied in the discovery of new photodynamic therapy agents. nih.govrtrn.net A solution-phase combinatorial library is generated and then incubated with a cancer cell line. nih.gov After incubation, the cells are lysed, and the porphyrins that were most effectively taken up by the cells are extracted. nih.govnih.gov Matrix-assisted laser desorption ionization (MALDI) mass spectrometry is then used to analyze the extract and identify the specific "winning" compounds from the complex mixture. nih.gov This allows for the rapid screening of dozens of compounds to identify those with the most promising biological activity, demonstrating the power of the porphyrin scaffold as a combinatorial platform. nih.gov

Table 2: Illustrative Example of Combinatorial Library Generation

| Core Molecule | Nucleophile Set | Library Complexity (Theoretical) | Application Example | Reference |

| meso-Tetra(pentafluorophenyl)porphyrin (TPPF20) | - Thio-sugar 1 - Thio-sugar 2 - Mercaptopyridine | 21 unique compounds in a statistical mixture | Screening for uptake in breast cancer cells | nih.gov |

| meso-Tetra(pentafluorophenyl)porphyrin (TPPF20) | Seven different thio-reagents (sugars and alkanes) | 666-member library | Selection of new photodynamic therapeutics | nih.gov |

Beyond peripheral functionalization, the core structure of meso-tetra(o-dichlorophenyl)porphine can be chemically altered to form porphyrin analogues with modified macrocyclic frameworks. These transformations often involve the expansion, contraction, or replacement of one of the pyrrole rings, leading to compounds with unique photophysical and coordination properties. nih.govresearchgate.net

One major class of analogues involves the modification of a pyrrole ring. Starting from the versatile secochlorin bisketone intermediate (derived from a meso-tetra-aryl porphyrin), reaction with Lawesson's reagent can induce cyclization with sulfur, forming a thiomorpholinochlorin—a porphyrin analogue containing a fused, six-membered thiomorpholine (B91149) ring. researchgate.net Alternatively, oxidation of a β-pyrrolic double bond in a meso-tetra-aryl porphyrin can lead to the formation of a porpholactone, where one pyrrole ring is converted into a lactone. nih.gov This transformation has been demonstrated via ruthenium-catalyzed oxidation of meso-tetrakis(pentafluorophenyl)porphyrin and lowers the lipophilicity of the molecule. nih.gov

A more fundamental alteration involves the replacement of one or more of the nitrogen-containing pyrrole rings with a different five-membered heterocycle. nih.govresearchgate.net These "core-modified" or "heteroatom-containing" porphyrins can incorporate heterocycles such as furan, thiophene (B33073), selenophene, or tellurophene. nih.gov The synthesis of these analogues typically involves mixed condensation reactions under Lindsey or Adler-type conditions, using a mixture of pyrrole and the appropriate furan, thiophene, or other heterocyclic dialdehyde (B1249045) precursor. The resulting hetero-porphyrins exhibit distinct coordination chemistry; for example, monoheteroporphyrins are known to stabilize metals in unusual oxidation states, such as Cu(I) and Ni(I). researchgate.net

Table 3: Formation of Porphyrin Analogues from Meso-Tetra-Aryl Porphyrins

| Analogue Type | Key Intermediate/Precursor | Key Reagent/Method | Resulting Macrocycle | Reference |

| Thiomorpholinochlorin | meso-Tetraphenylsecochlorin bismethylketone | Lawesson's Reagent | Fused thiomorpholine ring | researchgate.net |

| Porpholactone | meso-Tetrakis(pentafluorophenyl)porphyrin | Ruthenium-catalyzed oxidation | Pyrrole ring converted to a lactone | nih.gov |

| Oxypyriporphyrin | meso-Tetraphenylsecochlorin bismethylketone | Brønsted Base (DBU) | Fused pyridinone ring | researchgate.net |

| Heteroporphyrin | Pyrrole, Aryl Aldehyde, Heterocyclic Precursor | Mixed-precursor condensation | One pyrrole replaced by furan, thiophene, etc. | nih.govresearchgate.net |

Coordination Chemistry of Meso Tetra O Dichlorophenyl Porphine

Synthesis and Structural Characterization of Metalloporphyrin Complexes

The insertion of a metal ion into the central cavity of the porphyrin ring is a fundamental process in metalloporphyrin chemistry. This process, known as metalation, can be achieved through various synthetic routes, typically involving the reaction of the free-base porphyrin with a corresponding metal salt in a suitable high-boiling solvent.

Formation of Complexes with Transition Metal Ions (e.g., Fe(III), Cu(II), Mn(III), Zn(II), Sn(IV))

The synthesis of metalloporphyrins from meso-Tetra(o-dichlorophenyl)porphine (H₂TDCPP) generally follows established procedures, though specific conditions may be optimized for each metal. ulisboa.pt The general approach involves refluxing the free-base porphyrin with a metal salt, such as a halide or acetate, in a solvent like N,N-dimethylformamide (DMF) or a mixture of chloroform (B151607) and methanol. tu.ac.thnih.govulisboa.pt

Iron(III) Complex: The synthesis of chloro(meso-tetra(o-dichlorophenyl)porphyrinato)iron(III), [Fe(TDCPP)Cl], can be achieved by reacting the free-base porphyrin with an iron(II) salt like iron(II) chloride in a solvent such as acetonitrile (B52724) at elevated temperatures. nih.gov Subsequent exposure to air and a chloride source results in the stable iron(III) complex. The formation of μ-oxo-dimers is a common side reaction in the synthesis of iron porphyrins but can often be reversed or avoided by treatment with acid. nih.gov

Copper(II) Complex: The copper(II) complex, [Cu(TDCPP)], is typically synthesized by refluxing the free-base porphyrin with a copper(II) salt, such as copper(II) acetate, in a solvent like DMF or acetic acid. tu.ac.thulisboa.ptrsc.orgacs.org The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift from the four Q-bands of the free-base to the two characteristic Q-bands of the metalloporphyrin.

Manganese(III) Complex: The manganese(III) complex, [Mn(TDCPP)Cl], is prepared by reacting the porphyrin with a manganese(II) salt, like manganese(II) acetate, followed by oxidation and introduction of a chloride axial ligand. nih.gov The resulting complex is generally a stable, high-spin Mn(III) species.

Zinc(II) Complex: The formation of [Zn(TDCPP)] is accomplished by reacting the porphyrin with a zinc salt, such as zinc acetate. nih.govresearchgate.netgaacademy.org Due to the d¹⁰ electronic configuration of the Zn(II) ion, the resulting complex is diamagnetic and often exhibits fluorescence, which is typically quenched in open-shell metalloporphyrins. acs.org

Tin(IV) Complex: The synthesis of tin(IV) porphyrins, such as [Sn(TDCPP)Cl₂], generally requires more forcing conditions. The reaction involves heating the free-base porphyrin with a tin(II) salt like tin(II) chloride in a high-boiling solvent, followed by oxidation to the more stable Sn(IV) state. The Sn(IV) center typically coordinates two axial ligands, resulting in a six-coordinate complex.

The successful synthesis of these metalloporphyrins is confirmed through various characterization techniques, including UV-Vis spectroscopy, FT-IR spectroscopy, and mass spectrometry. tu.ac.th

Table 1: Physicochemical Properties of meso-Tetra(o-dichlorophenyl)porphine and its Metal Complexes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| meso-Tetra(o-dichlorophenyl)porphine | C₄₄H₂₂Cl₈N₄ | 890.32 | 37083-37-7 frontierspecialtychemicals.com |

| Fe(III) meso-Tetra(o-dichlorophenyl)porphine Chloride | C₄₄H₂₀Cl₉FeN₄ | 979.58 | 91042-27-2 |

| Cu(II) meso-Tetra(o-dichlorophenyl)porphine | C₄₄H₂₀Cl₈CuN₄ | 951.83 | 135685-21-1 frontierspecialtychemicals.com |

| Mn(III) meso-Tetra(o-dichlorophenyl)porphine Chloride | C₄₄H₂₀Cl₉MnN₄ | 979.93 | 91463-17-1 frontierspecialtychemicals.com |

Axial Ligand Binding and Coordination Geometry Studies

The coordination sphere of the central metal ion in a metalloporphyrin is not limited to the four nitrogen atoms of the porphyrin core. Many metalloporphyrins can coordinate one or two additional ligands, known as axial ligands, above and below the porphyrin plane. The nature and number of these axial ligands significantly influence the electronic structure, redox properties, and reactivity of the metalloporphyrin.

Fe(III) and Mn(III) Complexes: Iron(III) and Manganese(III) porphyrins commonly exist as five-coordinate square pyramidal complexes with a single anionic axial ligand, such as a halide (e.g., Cl⁻). rsc.org In the presence of suitable coordinating solvents or other ligands, they can form six-coordinate, pseudo-octahedral complexes. For instance, the addition of nitrogenous bases like imidazole (B134444) or pyridine (B92270) to a solution of an Fe(III) or Mn(III) porphyrin can lead to the formation of five- or six-coordinate adducts. rsc.orgnih.gov The geometry of these complexes is influenced by the steric bulk of both the porphyrin substituents and the axial ligands. The bulky dichlorophenyl groups in TDCPP are expected to create a more constrained binding pocket, potentially influencing the binding affinity and orientation of axial ligands.

Zn(II) Complexes: Zinc(II) porphyrins, being d¹⁰ systems, are typically four-coordinate or can form five-coordinate square pyramidal complexes with a single axial ligand. researchgate.net The binding of ligands like amines or pyridines to Zn(II) porphyrins is a well-studied phenomenon. researchgate.net

Sn(IV) Complexes: Tin(IV) porphyrins are characteristically six-coordinate with a distorted octahedral geometry, featuring two axial ligands. These are typically anionic ligands like hydroxides, chlorides, or carboxylates. The robust nature of the Sn(IV) center and its preference for six-coordination make these complexes particularly stable.

The coordination geometry of these complexes is best determined by single-crystal X-ray diffraction, though techniques like EPR and NMR spectroscopy can also provide valuable insights into the coordination environment of the metal center.

Influence of Metal Centers on Electronic and Structural Characteristics of meso-Tetra(o-dichlorophenyl)porphine

The introduction of a metal ion into the porphyrin core has a profound effect on the electronic and structural properties of the macrocycle. The nature of the metal ion, particularly its size, charge, and d-electron configuration, dictates these changes.

The electronic absorption spectra of porphyrins are dominated by an intense Soret band (or B band) around 400-420 nm and weaker Q bands in the 500-700 nm region. Upon metalation, the number of Q bands typically reduces from four in the free-base to two in the metalloporphyrin, a consequence of the increased symmetry of the macrocycle (from D₂h to D₄h). umb.edu

Closed-Shell vs. Open-Shell Metals: The electronic properties are significantly different for complexes with closed-shell metal ions (like Zn(II) and Sn(IV)) compared to those with open-shell transition metal ions (like Fe(III), Cu(II), and Mn(III)). In closed-shell systems, the electronic transitions are primarily π-π* in nature, localized on the porphyrin ring. acs.org These complexes are often fluorescent. In contrast, open-shell metals introduce additional d-orbitals that can interact with the porphyrin's π-system. umb.edu This can lead to new charge-transfer transitions (ligand-to-metal or metal-to-ligand) and provides efficient non-radiative decay pathways, often quenching fluorescence. acs.org

Redox Properties: The redox potentials of metalloporphyrins are highly sensitive to the central metal ion. The electron-withdrawing nature of the dichlorophenyl groups in H₂TDCPP makes the porphyrin ring more difficult to oxidize and easier to reduce compared to unsubstituted tetraphenylporphyrin (B126558). The introduction of different metal ions further tunes these redox potentials. For instance, studies on the closely related Zn(II) and Ni(II) complexes of meso-tetra-(2,6-dichlorophenyl)porphyrin showed that their reduction potentials are significantly shifted compared to the unsubstituted analogs. researchgate.net

Table 2: Representative Electronic Absorption Data for Metalloporphyrins

| Compound Type | Soret Band (λₘₐₓ, nm) | Q-Bands (λₘₐₓ, nm) | Reference |

|---|---|---|---|

| Free-Base Porphyrin (H₂TPP) | ~419 | ~515, 549, 592, 648 | nih.gov |

| Cu(II) Porphyrin (CuTPP) | ~417 | ~540 | ulisboa.pt |

| Zn(II) Porphyrin (ZnTPP) | ~422 | ~550, 589 | nih.gov |

Note: This table shows data for tetraphenylporphyrin (TPP) complexes as a general reference for typical spectral shifts. Specific values for TDCPP complexes may vary.

Structurally, the insertion of a metal ion generally leads to a more planar and rigid porphyrin macrocycle. However, large metal ions or the presence of bulky axial ligands can cause significant ruffling or doming of the porphyrin core. The steric hindrance from the ortho-dichloro substituents in TDCPP can also induce a non-planar conformation of the porphyrin ring.

Role of Non-Covalent Interactions in Coordination Structures and Stability

π-π Stacking: The large, aromatic surface of the porphyrin macrocycle makes it highly susceptible to π-π stacking interactions. These interactions are a primary driving force for the aggregation and self-assembly of porphyrin molecules in solution and in the solid state. The degree of stacking is influenced by the central metal, axial ligands, and peripheral substituents.

Halogen Bonding: The presence of eight chlorine atoms on the phenyl groups of meso-Tetra(o-dichlorophenyl)porphine introduces the possibility of halogen bonding. unt.edunih.gov Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In the context of metalloporphyrin crystals, these interactions can occur between the chlorine atoms of one molecule and a nitrogen atom or the π-system of an adjacent molecule, influencing the crystal packing and stability. unt.edu The strength of these interactions can be comparable to that of traditional hydrogen bonds. nih.gov

Supramolecular Assembly: The interplay of these non-covalent forces can be harnessed to construct complex supramolecular architectures, such as porphyrin arrays, nanotubes, and metal-organic frameworks (MOFs). nih.govresearchgate.netresearchgate.net The specific geometry and electronic nature of the meso-Tetra(o-dichlorophenyl)porphine metal complexes make them potential building blocks for such materials, where the non-covalent interactions would direct the assembly into ordered, functional structures.

Advanced Spectroscopic and Electrochemical Investigations of Meso Tetra O Dichlorophenyl Porphine

Comprehensive Spectroscopic Characterization

The structural elucidation and electronic properties of meso-Tetra(o-dichlorophenyl)porphine, also known as 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine, have been thoroughly investigated using a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's unique architecture, characterized by the steric hindrance imposed by the ortho-dichloro-substituted phenyl rings, which forces them into a nearly perpendicular orientation relative to the porphyrin plane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental tool for confirming the highly symmetric structure of meso-Tetra(o-dichlorophenyl)porphine in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides clear evidence of the molecule's D₂h symmetry at room temperature, which simplifies the spectrum significantly. The key feature is the powerful diamagnetic ring current of the 18 π-electron aromatic porphyrin system. This current strongly shields the protons inside the macrocycle and deshields those on the periphery.

A typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displays three main signals researchgate.net:

A highly shielded singlet for the two inner N-H protons, appearing far upfield in the negative chemical shift region.

A deshielded singlet corresponding to the eight equivalent β-pyrrolic protons on the outer edge of the porphyrin core.

A multiplet in the aromatic region corresponding to the protons of the four 2,6-dichlorophenyl substituents.

Interactive Data Table: ¹H NMR Chemical Shifts Use the filter to search for specific proton assignments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| N-H (inner protons) | -2.54 | singlet | CDCl₃ | researchgate.net |

| β-Pyrrolic | 8.67 | singlet | CDCl₃ | researchgate.net |

| Phenyl | 7.67 - 7.81 | multiplet | CDCl₃ | researchgate.net |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of porphyrins are defined by the extensive π-conjugated system of the macrocycle.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of meso-Tetra(o-dichlorophenyl)porphine is characteristic of meso-tetraarylporphyrins, dominated by an intense absorption band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q-bands. The Soret band arises from a strongly allowed π-π* transition (S₀ → S₂), while the Q-bands result from a quasi-forbidden π-π* transition (S₀ → S₁).

Upon metallation, the spectrum simplifies. For instance, the insertion of manganese(III) causes a red-shift in the Soret band and a reduction in the number of Q-bands, confirming the coordination of the metal ion within the porphyrin core. researchgate.net

Interactive Data Table: UV-Vis Absorption Data Filter by compound to compare the free base and its metalloderivative.

| Compound | Band | λₘₐₓ (nm) | Solvent | Reference |

| H₂T(2,6-Cl₂)PP | Soret | 419 | Toluene (B28343) | |

| H₂T(2,6-Cl₂)PP | Q-Bands | 514, 547, 590, 647 | Toluene | |

| Mn(III)T(2,6-Cl₂)PPCl | Soret | 478 | CH₂Cl₂ | researchgate.net |

| Mn(III)T(2,6-Cl₂)PPCl | Q-Band | 582 | CH₂Cl₂ | researchgate.net |

Fluorescence Spectroscopy: The fluorescence of meso-Tetra(o-dichlorophenyl)porphine is significantly affected by the presence of the eight chlorine atoms on the phenyl rings. These heavy atoms enhance spin-orbit coupling, which promotes intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the triplet state (T₁). This efficient ISC process drastically reduces the fluorescence quantum yield. The fluorescence emission spectrum for the free base porphyrin in toluene shows a very low quantum yield (Φf) of 0.0019.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the porphyrin structure. For meso-Tetra(o-dichlorophenyl)porphine, the spectrum would be expected to show several key absorption bands. These include the N-H stretching vibration from the pyrrole (B145914) rings, typically seen around 3300-3400 cm⁻¹. researchgate.net Other significant vibrations include C-H stretching from the aromatic phenyl rings and the pyrrole units, C=C and C-N stretching vibrations that form the backbone of the porphyrin macrocycle, and the characteristic C-Cl stretching vibrations from the dichlorophenyl substituents. Upon metallation, the N-H stretching band disappears, and new bands corresponding to metal-nitrogen (M-N) vibrations appear at lower frequencies, providing clear evidence of complex formation.

High-Resolution Mass Spectrometry (HRMS) and MALDI

Mass spectrometry is essential for confirming the molecular weight and elemental composition of meso-Tetra(o-dichlorophenyl)porphine.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to verify the molecular formula of the compound. For meso-Tetra(o-dichlorophenyl)porphine, the molecular formula is C₄₄H₂₂Cl₈N₄, with a calculated monoisotopic mass of approximately 885.9353 Da and an average molecular weight of 890.3 g/mol . nih.govfrontierspecialtychemicals.com The observed m/z value in an HRMS experiment would correspond to the protonated molecule [M+H]⁺, confirming the identity of the synthesized porphyrin.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique well-suited for analyzing large, non-volatile molecules like porphyrins. It is particularly useful for characterizing porphyrin derivatives and their complexes, often showing a clear molecular ion peak with minimal fragmentation.

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes

EPR spectroscopy is a powerful technique for studying paramagnetic species, making it invaluable for the characterization of metalloporphyrins containing transition metals with unpaired electrons, such as manganese(III).

The manganese complex, Mn(III)T(2,6-Cl₂)PPCl, is a stable paramagnetic compound. frontierspecialtychemicals.com EPR studies of such complexes provide detailed information about the oxidation state, spin state, and coordination environment of the central metal ion. Research on Mn[TDCPP]Cl (where TDCPP is meso-tetra-(2,6-dichlorophenyl)porphyrin) has shown that the complex can exist as a mixture of Mn(II) and Mn(III) states. researchgate.net The EPR spectrum of the high-spin Mn(II) species (d⁵) in a porphyrin environment typically exhibits a characteristic signal at g ≈ 6, while the Mn(III) species (d⁴) also shows distinct EPR signals. researchgate.net These studies are crucial for understanding the electronic structure of the metal center, which is fundamental to the catalytic activity of these complexes in biomimetic oxidation reactions. researchgate.net

Photophysical Behavior of meso-Tetra(o-dichlorophenyl)porphine and its Metalloderivatives

The photophysical behavior of a porphyrin dictates its suitability for applications such as photodynamic therapy (PDT) and photocatalysis. The key processes following light absorption are fluorescence, internal conversion, and intersystem crossing (ISC) to the triplet state.

For meso-Tetra(o-dichlorophenyl)porphine and its metalloderivatives, the dominant de-excitation pathway for the S₁ state is intersystem crossing. The presence of eight "heavy" chlorine atoms significantly enhances spin-orbit coupling, leading to a very rapid and efficient population of the T₁ triplet state. nih.gov This is evidenced by the extremely low fluorescence quantum yield (Φf = 0.0019).

Consequently, the quantum yield of triplet state formation (ΦT) is expected to be very high, likely greater than 80%, similar to other halogenated porphyrins like meso-tetra(pentafluorophenyl)porphyrin. nih.gov This efficient generation of a long-lived triplet state is a critical requirement for a photosensitizer. The triplet state porphyrin can then transfer its energy to ground state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in PDT.

The introduction of a central metal ion further modulates these properties. Diamagnetic metals like Zn(II) or Al(III) can maintain or even enhance the photophysical properties for PDT. Paramagnetic metals or heavy diamagnetic metals (e.g., Pd(II), Pt(II)) also promote very efficient ISC, leading to high triplet yields but often with shorter triplet lifetimes, which can be tailored for specific applications. rsc.org The study of these photophysical parameters—fluorescence quantum yields, triplet state quantum yields, and triplet state lifetimes—is essential for designing effective porphyrin-based systems for light-driven technologies.

Electrochemical Redox Properties

Influence of Electron-Withdrawing/Donating Substituents on Redox Potentials

The redox potentials of porphyrins are significantly influenced by the nature and position of substituents on the porphyrin macrocycle. The introduction of electron-withdrawing or electron-donating groups at the meso-positions alters the electron density of the porphyrin ring, thereby affecting the ease of its oxidation and reduction.

Electron-withdrawing substituents, such as the dichlorophenyl groups in meso-tetra(o-dichlorophenyl)porphine, decrease the electron density of the porphyrin π-system. This stabilization of the frontier orbitals leads to a greater facility for reduction and a greater difficulty for oxidation. nih.govresearchgate.net Consequently, porphyrins bearing electron-withdrawing groups exhibit more positive (or less negative) reduction potentials and more positive oxidation potentials compared to unsubstituted tetraphenylporphyrin (B126558) (TPP). nih.govfrontierspecialtychemicals.com This effect is a result of the inductive and resonance effects of the substituents that are transmitted to the porphyrin core. nih.gov

Conversely, electron-donating groups increase the electron density of the porphyrin ring, making it easier to oxidize and more difficult to reduce. This results in a negative shift of the oxidation potentials and a more negative shift of the reduction potentials. Studies on various meso-substituted tetraphenylporphyrins have established a linear relationship between the half-wave potentials and the Hammett constants of the substituents, quantifying the electronic influence on the redox properties. nih.gov

The position of the substituent also plays a crucial role. Substituents at the β-pyrrolic positions have a more direct electronic communication with the porphyrin π-system and thus exert a stronger influence on the redox potentials compared to substituents on the meso-phenyl rings. frontierspecialtychemicals.com For meso-tetraphenylporphyrins, the electronic effects of the phenyl ring substituents are transmitted to the porphyrin core, albeit with some attenuation. nih.gov In the case of meso-tetra(o-dichlorophenyl)porphine, the presence of two chlorine atoms on each of the four meso-phenyl rings makes it a strongly electron-deficient porphyrin, which is expected to significantly shift its redox potentials in the anodic direction.

The following table provides representative data on the ground-state redox potentials of various substituted tetraphenylporphyrins, illustrating the influence of different substituents.

| Porphyrin Derivative | First Reduction Potential (V vs. SCE) | First Oxidation Potential (V vs. SCE) | Reference |

| meso-Tetraphenylporphyrin (TPP) | -1.21 | +1.09 | nih.gov |

| meso-Tetrakis(p-methoxyphenyl)porphyrin | -1.29 | +0.98 | nih.gov |

| meso-Tetrakis(p-chlorophenyl)porphyrin | -1.16 | +1.13 | nih.gov |

| meso-Tetrakis(p-nitrophenyl)porphyrin | -0.95 | +1.25 | nih.gov |

Electrochemical Polymerization and Morphology of Deposits

Electrochemical polymerization is a versatile method to immobilize porphyrin molecules onto an electrode surface, creating functional thin films with potential applications in catalysis, sensing, and electronics. acs.org The process involves the repeated electrochemical oxidation of the porphyrin monomer, leading to the formation of polymer chains that deposit onto the electrode. For this to occur, the porphyrin must possess polymerizable groups. While the phenyl groups of tetraphenylporphyrin can be polymerized under certain conditions, the polymerization is often more efficient for porphyrins functionalized with more easily oxidizable groups, such as thiophene (B33073) or pyrrole. acs.org

In the case of meso-tetra(o-dichlorophenyl)porphine, the phenyl rings could potentially undergo oxidative electropolymerization. The process is initiated by the oxidation of the porphyrin monomer at the electrode surface, generating a radical cation. This reactive species can then attack a neutral monomer, leading to the formation of a dimer. Repetitive oxidation and coupling steps result in the growth of a polymer film on the electrode. The polymerization process can be monitored by cyclic voltammetry, where new redox peaks corresponding to the polymer film appear and grow with successive potential cycles. acs.org

The morphology of the electropolymerized porphyrin deposit is influenced by several factors, including the nature of the porphyrin, the solvent and electrolyte system, the electrode material, and the electrochemical parameters used for polymerization (e.g., potential range, scan rate, number of cycles). The resulting films can range from smooth and uniform to rough and nodular. The morphology, in turn, affects the film's properties, such as its conductivity, stability, and the accessibility of the catalytic sites in catalytic applications. acs.org

For instance, the electropolymerization of porphyrins bearing bithiophenyl units has been shown to yield conjugated oligothiophene polymers with distinct electrochemical and spectroscopic properties. acs.org While specific studies on the electrochemical polymerization of meso-tetra(o-dichlorophenyl)porphine are not widely available, it is expected that the presence of the electron-withdrawing dichloro-substituents would influence the polymerization process. These groups would make the initial oxidation of the porphyrin more difficult, requiring a higher applied potential to initiate polymerization. The steric hindrance from the ortho-chloro substituents might also affect the coupling reactions and the final morphology of the polymer film.

The table below summarizes general observations on the morphology of electropolymerized porphyrin films under different conditions, as described in the literature for various porphyrin derivatives.

| Porphyrin Type | Polymerization Conditions | Morphology of Deposit |

| Thiophene-functionalized porphyrins | Cyclic voltammetry in acetonitrile (B52724) | Generally uniform, with some nodular features |

| Amino-functionalized tetraphenylporphyrins | Anodic oxidation in basic media | Smooth and compact films |

| Hydroxy-functionalized tetraphenylporphyrins | Anodic oxidation in neutral or basic media | Adherent, passivating films |

Catalytic Science and Applications of Meso Tetra O Dichlorophenyl Porphine Complexes

Biomimetic Catalysis and Oxidation Reactions

Mimicry of Cytochrome P450 Enzymes

Metalloporphyrins are widely recognized as models for cytochrome P450 enzymes, which are crucial for a vast array of oxidative metabolic processes in living organisms. These enzymes typically feature a heme cofactor that, in its activated state, is a high-valent iron-oxo species responsible for the oxidation of various substrates. Synthetic metalloporphyrins, including derivatives of meso-tetra(o-dichlorophenyl)porphine, can replicate the catalytic cycle of cytochrome P450, facilitating reactions such as hydroxylations, epoxidations, and heteroatom oxidations. The catalytic cycle often involves the generation of a high-valent metal-oxo species, which then transfers an oxygen atom to the substrate. While direct and extensive studies detailing the cytochrome P450 mimicry of the unmodified meso-tetra(o-dichlorophenyl)porphine are not prevalent in the reviewed literature, the catalytic activities of its closely related derivatives in characteristic P450-mediated reactions provide strong evidence for this biomimetic behavior.

Catalytic Alkene Epoxidation and Alkane Hydroxylation

A significant application of meso-tetra(o-dichlorophenyl)porphine complexes in biomimetic catalysis is the oxidation of hydrocarbons. Specifically, the iron(III) complex of a β-polynitrated derivative of meso-tetra(2,6-dichlorophenyl)porphine has been identified as a highly effective catalyst for both alkene epoxidation and alkane hydroxylation.

In one study, the iron(III) complex of β-hexanitro-meso-tetra(2,6-dichlorophenyl)porphine demonstrated remarkable catalytic activity for the epoxidation of cyclooctene (B146475) using diluted hydrogen peroxide as the oxidant. This reaction proceeded to complete conversion with a 97% yield of the corresponding epoxide within just 30 minutes, notably in the absence of any co-catalyst. The same complex was also found to be an efficient catalyst for the hydroxylation of alkanes, such as heptane, using molecular oxygen.

Furthermore, the use of iron(III) meso-tetrakis(2,6-dichlorophenyl)porphyrin chloride has been documented in the epoxidation of various alkenes. These findings underscore the potential of these robust porphyrin complexes to function as catalysts in demanding oxidation reactions, mirroring the activity of cytochrome P450.

Selective Oxidation of Organic Substrates (e.g., Alcohols, Sulfides)

While metalloporphyrins are generally known to be effective catalysts for the selective oxidation of a variety of organic substrates, including alcohols and sulfides, specific research detailing the application of meso-tetra(o-dichlorophenyl)porphine complexes in these particular transformations is not extensively covered in the available literature. Studies on other porphyrin systems, such as ruthenium(III) meso-tetraphenylporphyrin chloride, have shown high efficiency and selectivity in the oxidation of both primary and secondary alcohols to their corresponding carbonyl compounds. nih.govcapes.gov.br Similarly, the oxidation of sulfides to sulfoxides has been successfully achieved using various metalloporphyrin catalysts. However, dedicated studies focusing solely on meso-tetra(o-dichlorophenyl)porphine for these specific substrate oxidations are needed to fully elucidate its catalytic potential in this area.

Carbon Dioxide Fixation and Cycloaddition Reactions

The chemical fixation of carbon dioxide into valuable chemical products is a critical area of research aimed at mitigating greenhouse gas emissions. Complexes of meso-tetra(o-dichlorophenyl)porphine have emerged as effective catalysts for the cycloaddition of CO₂ to epoxides, yielding cyclic carbonates, which are important industrial compounds used as polar aprotic solvents and as intermediates in the synthesis of polymers and fine chemicals.

Manganese(III) complexes of meso-tetrakis(2,3-dichlorophenyl)porphyrin, when used in conjunction with a co-catalyst such as tetrabutylammonium (B224687) iodide, have demonstrated high activity in the solvent-free cycloaddition of CO₂ with various epoxides. researchgate.net For instance, the reaction of propylene (B89431) oxide and styrene (B11656) oxide with CO₂ at 30 bar and 100°C, catalyzed by [Mn(T2,3-DCPP)Cl], resulted in nearly quantitative conversions. researchgate.net Remarkably high turnover numbers (TON) have been reported for these systems, indicating excellent catalytic efficiency.

The catalytic performance of various metal complexes of meso-tetrakis(2,3-dichlorophenyl)porphyrin in the cycloaddition of styrene oxide with CO₂ is summarized in the table below.

| Catalyst | Co-catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) |

| [Zn(T2,3-DCPP)] | TBAB | 100 | 10 | 98 |

| [Co(T2,3-DCPP)] | TBAB | 100 | 10 | 95 |

| [Cu(T2,3-DCPP)] | TBAB | 100 | 10 | 92 |

| [Mn(T2,3-DCPP)Cl] | TBAI | 100 | 30 | >99 |

Data sourced from studies on the cycloaddition of CO₂ to styrene oxide.

Applications in Organic Transformations

Beyond oxidation and CO₂ fixation, meso-tetra(o-dichlorophenyl)porphine complexes have found utility in other important organic transformations, most notably in the realm of cross-coupling reactions.

Cross-Coupling Reactions

The copper(II) complex of meso-tetra(o-dichlorophenyl)porphine has been identified as an effective catalyst for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontierspecialtychemicals.comrsc.orgmdpi.com This reaction provides a highly efficient and atom-economical route to 1,4-disubstituted 1,2,3-triazoles, which are valuable structures in medicinal chemistry and materials science.

The use of Cu(II) meso-tetra(o-dichlorophenyl)porphine as a catalyst for this transformation highlights the versatility of this porphyrin system. frontierspecialtychemicals.com While detailed kinetic and substrate scope studies specifically for this catalyst are not widely reported in the reviewed literature, the general applicability of copper porphyrins in such reactions suggests its potential for broader use. The catalytic cycle of CuAAC typically involves the in situ reduction of Cu(II) to the active Cu(I) species, which then facilitates the cycloaddition between an azide (B81097) and a terminal alkyne. The robustness of the porphyrin ligand can enhance the stability and reusability of the copper catalyst.

"Click" Chemistry Catalysis

Complexes of meso-Tetra(o-dichlorophenyl)porphine have been identified as effective catalysts in the field of "click" chemistry. Specifically, the copper(II) complex, Cu(II) meso-Tetra(o-dichlorophenyl)porphine, has been noted for its application as a catalyst in these reactions. frontierspecialtychemicals.com "Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making catalysts that facilitate these transformations highly valuable in synthetic chemistry. The use of this particular porphyrin complex highlights its utility in creating complex molecules through efficient and reliable chemical ligations. frontierspecialtychemicals.comresearchgate.net

Photocatalytic Mechanisms and Efficiency under Visible Light Irradiation

The photocatalytic properties of porphyrins are rooted in their ability to strongly absorb light in the visible spectrum and convert that light energy into chemical energy. mdpi.com While specific studies detailing the comprehensive photocatalytic efficiency of meso-Tetra(o-dichlorophenyl)porphine are not extensively documented in the provided search results, its mechanisms can be inferred from its known photophysical properties and the established principles of porphyrin photocatalysis. mdpi.comomlc.org

Porphyrins possess a characteristic electronic absorption spectrum with an intense band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q bands. researchgate.net For meso-Tetra(o-dichlorophenyl)porphine, also known as Tetrakis(2,6-dichlorophenyl)porphyrin, the Soret band peak is observed at 419 nm. omlc.org Upon absorbing a photon, the porphyrin is promoted from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can return to the ground state via fluorescence or undergo intersystem crossing to a more stable, long-lived triplet state (T₁). nih.gov

The efficiency of photocatalysis is highly dependent on the properties of this triplet state. A very low fluorescence quantum yield for Tetrakis(2,6-dichlorophenyl)porphyrin (0.0019) indicates that fluorescence is not a primary de-excitation pathway, suggesting that the population of the catalytically active triplet state is efficient. omlc.org Once in the triplet state, the porphyrin can initiate photochemical reactions through two main mechanisms:

Energy Transfer: The excited porphyrin can transfer its energy to another molecule, such as molecular oxygen (³O₂), to generate highly reactive singlet oxygen (¹O₂). This process is common in photodynamic therapy and photocatalytic degradation of pollutants. nih.govfrontierspecialtychemicals.com

Electron Transfer: The excited porphyrin can act as either an electron donor or an electron acceptor, initiating redox reactions. The presence of eight electron-withdrawing chlorine atoms on the phenyl rings is expected to significantly influence the redox potentials of the porphyrin core. mdpi.com Electron-withdrawing substituents generally make the porphyrin easier to reduce, enhancing its potential as a photooxidant in a reductive quenching cycle. mdpi.comresearchgate.net This tuning of redox properties is a key strategy for designing effective photocatalysts. mdpi.com

The structural and photophysical properties of meso-Tetra(o-dichlorophenyl)porphine are summarized in the table below.

| Property | Value / Observation | Source(s) |

| Chemical Formula | C₄₄H₂₂Cl₈N₄ | frontierspecialtychemicals.com |

| Molecular Weight | 890.32 g/mol | frontierspecialtychemicals.com |

| Soret Band (λmax) | 419 nm | omlc.org |

| Fluorescence Quantum Yield | 0.0019 | omlc.org |

The expected influence of the compound's specific structural features on its photocatalytic activity is outlined in the following table.

| Structural Feature | Expected Effect on Photocatalytic Mechanism | Rationale / Source(s) |

| Porphyrin Macrocycle | Strong absorption of visible light (Soret and Q bands) to initiate photocatalysis. | Porphyrins are known for their high extinction coefficients in the visible region, making them excellent photosensitizers. mdpi.com |

| Low Fluorescence Yield | Efficient population of the long-lived triplet state (T₁), which is the primary state for photocatalytic reactions. | A low fluorescence quantum yield implies that intersystem crossing to the triplet state is a dominant de-excitation pathway. omlc.org |

| 2,6-Dichloro Substituents | Enhances the facility of reduction, making the complex a better photooxidant. Modifies redox potentials to tune catalytic activity. | Electron-withdrawing groups increase the reduction potential of the porphyrin, both in the ground and excited states. mdpi.comresearchgate.net |

| Central Metal Ion (in complexes) | Can play a key role in enhancing charge separation and influencing the generation of reactive oxygen species (ROS). | The presence of a metal ion like Pd(II) in other porphyrin systems has been shown to enhance photosensitization. mdpi.com For the subject compound, a Cu(II) complex is noted. frontierspecialtychemicals.com |

Supramolecular Chemistry and Advanced Material Applications

Self-Assembly Mechanisms and Aggregate Formation of meso-Tetra(o-dichlorophenyl)porphine Derivatives

The self-assembly of porphyrin derivatives is a spontaneous process driven by non-covalent interactions, leading to the formation of ordered supramolecular structures. This process is highly dependent on factors such as the solvent, temperature, concentration, and the nature of the peripheral substituents on the porphyrin core.

Formation of J- and H-Aggregates

The aggregation of porphyrins in solution often leads to the formation of two distinct types of spectral aggregates: J-aggregates and H-aggregates. These are characterized by their unique photophysical properties arising from the specific arrangement of the porphyrin molecules.

J-aggregates , or J-type aggregates, are characterized by a red-shift (bathochromic shift) in the Soret absorption band compared to the monomer. frontierspecialtychemicals.com This is indicative of a side-to-side or edge-to-edge arrangement of the porphyrin molecules.

H-aggregates , or H-type aggregates, exhibit a blue-shift (hypsochromic shift) in the Soret band, which results from a face-to-face (π-stacked) arrangement of the porphyrin units.

| Aggregate Type | Spectral Shift of Soret Band | Molecular Arrangement |

| J-aggregate | Red-shift (Bathochromic) | Side-to-side or Edge-to-edge |

| H-aggregate | Blue-shift (Hypsochromic) | Face-to-face (π-stacked) |

Construction of Porphyrin Nanostructures (e.g., Nanotubes, Polymers)

The self-assembly of porphyrins can be harnessed to create a variety of well-defined nanostructures, including nanotubes, nanorods, and polymers. frontierspecialtychemicals.comresearchgate.net The morphology of these structures is dictated by the interplay of various non-covalent interactions. For instance, the formation of porphyrin nanotubes is often observed for water-soluble porphyrins under specific pH conditions, where electrostatic interactions and hydrogen bonding guide the assembly process.

While there are no specific reports on the formation of nanotubes or polymers from meso-Tetra(o-dichlorophenyl)porphine, it is plausible that appropriately functionalized derivatives could form such structures. For example, introducing charged or hydrogen-bonding moieties to the phenyl rings could facilitate the formation of extended one-dimensional assemblies in suitable solvents. The synthesis of porphyrin-based polymers can also be achieved through electropolymerization of porphyrins bearing polymerizable groups, such as thiophene (B33073), at their meso positions. acs.org

Non-Covalent Interactions Governing Supramolecular Architectures

The formation and stability of porphyrin-based supramolecular assemblies are governed by a delicate balance of several non-covalent interactions.

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in directing the self-assembly of porphyrins, particularly those functionalized with hydrogen-bonding donor or acceptor groups. mdpi.comresearchgate.net For instance, porphyrins bearing carboxylic acid or hydroxyl groups at their meso-phenyl positions can form extensive hydrogen-bonded networks, leading to the formation of tapes, sheets, or three-dimensional frameworks. mdpi.com In the case of meso-Tetra(o-dichlorophenyl)porphine, while the parent molecule lacks strong hydrogen bonding capabilities, derivatives with appropriate functional groups could leverage this interaction for controlled self-assembly. The internal nitrogen atoms of the porphyrin core can also act as hydrogen bond acceptors, influencing the packing in the solid state. researchgate.net

Pi-Pi (π-π) Stacking and Electrostatic Effects

Pi-pi (π-π) stacking is a fundamental non-covalent interaction in porphyrin supramolecular chemistry, arising from the attractive forces between the electron-rich aromatic macrocycles. acs.orgnih.gov This interaction is the primary driving force for the formation of H-aggregates. The extent of π-π stacking can be modulated by the substituents on the porphyrin periphery. The electron-withdrawing nature of the dichlorophenyl groups in meso-Tetra(o-dichlorophenyl)porphine would decrease the electron density of the porphyrin core, potentially influencing the strength and geometry of π-π stacking interactions with other porphyrin molecules.

Electrostatic interactions also play a significant role, especially for charged porphyrin derivatives in polar solvents. The introduction of charged groups can lead to the formation of well-defined aggregates and nanostructures through attractive or repulsive forces.

Development of Functional Materials and Probes

The unique photophysical and electrochemical properties of porphyrins make them attractive components for the development of functional materials and probes. nih.govnih.gov While specific applications of meso-Tetra(o-dichlorophenyl)porphine in this area are not extensively documented, the general principles of porphyrin-based materials design are applicable.

Porphyrin-based materials have been developed for a wide range of applications, including:

Photodynamic Therapy (PDT): Porphyrins are excellent photosensitizers, capable of generating reactive oxygen species upon irradiation with light, which can be used to destroy cancer cells. nih.govnih.govmdpi.comfrontierspecialtychemicals.com

Sensors: The sensitivity of their absorption and emission spectra to the local environment makes porphyrins suitable for the development of chemical sensors.

Catalysis: Metalloporphyrins are effective catalysts for a variety of chemical transformations.

Organic Electronics: The semiconducting properties of porphyrin assemblies are being explored for applications in organic solar cells and other electronic devices. researchgate.net

The presence of the dichlorophenyl groups in meso-Tetra(o-dichlorophenyl)porphine would likely enhance its stability and could be leveraged in the design of robust functional materials.

| Application Area | Role of Porphyrin | Key Properties |

| Photodynamic Therapy | Photosensitizer | High triplet quantum yield, strong absorption in the visible region |

| Chemical Sensing | Reporter molecule | Environment-sensitive absorption and fluorescence |

| Catalysis | Catalytic center (with metal) | Ability to coordinate metal ions and facilitate reactions |

| Organic Electronics | Semiconductor | π-conjugated system, ability to form ordered assemblies |

Optical Sensor Development for Specific Analytes and Environmental Monitoring

The highly conjugated and photoluminescent nature of porphyrin macrocycles makes them excellent candidates for optical sensors. Modifications to the porphyrin core or its periphery can attune its sensitivity and selectivity towards specific analytes.

Analyte Sensing with Metalloporphyrin Derivatives

The zinc complex of meso-Tetra(o-dichlorophenyl) porphine (B87208), specifically meso-Tetra(2,6-dichlorophenyl)porphyrin-Zn(II), has been identified as a valuable component in the development of optical sensors. Its utility stems from its strong photoluminescence and its capacity to form coordination complexes with various metal ions. The binding of an analyte to the central zinc ion can modulate the photophysical properties of the porphyrin, leading to a detectable change in fluorescence or absorbance, which forms the basis of the sensing mechanism. This makes it a suitable probe for detecting specific metal ion analytes in solution.

Environmental Monitoring and Degradation of Pollutants

Beyond analyte-specific detection, meso-Tetra(o-dichlorophenyl) porphine has demonstrated utility in environmental applications. It has been investigated as a photocatalyst for the degradation of soil pesticides. indiamart.com In this role, the porphyrin absorbs light and transfers that energy to molecular oxygen, generating reactive oxygen species (ROS) that can break down persistent organic pollutants in the environment. This application represents a form of environmental monitoring and remediation, where the disappearance of the target pollutant can be tracked optically.

Table 1: Applications of this compound in Optical Sensing and Environmental Monitoring

| Compound/Derivative | Application Area | Target Analytes/Substances | Sensing/Monitoring Principle |

| meso-Tetra(2,6-dichlorophenyl)porphyrin-Zn(II) | Optical Sensing | Metal Ions | Coordination to the central zinc ion, modulating photoluminescence. |

| This compound | Environmental Monitoring | Soil Pesticides | Photocatalytic degradation, with the potential for optical tracking of pollutant levels. indiamart.com |

Components in Molecular Electronics and Artificial Light Harvesting Systems

The rich electrochemical and photophysical properties of porphyrins are fundamental to their application in molecular-scale electronics and systems that mimic natural photosynthesis. nih.gov

Potential in Molecular Electronics

Porphyrins are considered prime candidates for components in molecular electronic devices such as wires, switches, and transistors. nih.govresearchgate.net The electronic properties of these molecules can be finely tuned by introducing different metal ions into the central cavity or by modifying the peripheral substituents on the macrocycle. nih.govnih.gov While specific research on this compound in molecular electronic devices is not extensively documented, its structural and electronic characteristics suggest its potential. The ortho-dichloro substitutions are known to influence the redox potentials and electronic energy levels of the porphyrin, which are critical parameters for its function in an electronic circuit. The ability to tune these properties through peripheral modification is a key area of research for developing functional molecular electronic components. nih.gov

Role in Artificial Light Harvesting

Artificial light-harvesting systems aim to replicate the efficient capture and transfer of light energy seen in natural photosynthesis. Porphyrins are excellent chromophores for this purpose due to their strong absorption in the visible spectrum. nih.gov The efficiency of a light-harvesting molecule is partly dependent on its photophysical properties, such as its fluorescence quantum yield. The fluorescence quantum yield of meso-Tetra(2,6-dichlorophenyl)porphyrin in toluene (B28343) has been measured to be 0.0019. omlc.org This low quantum yield suggests that the excited state is predominantly deactivated through non-radiative pathways, including intersystem crossing to the triplet state. A high triplet state quantum yield is often desirable for applications such as photodynamic therapy and can be a crucial factor in certain energy transfer mechanisms within artificial photosynthetic systems. nih.gov The unique electronic properties conferred by the halogenated phenyl groups make this porphyrin a building block for more complex light-harvesting arrays. omlc.org

Table 2: Photophysical Property Relevant to Artificial Light Harvesting

| Compound | Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (Φf) |

| Tetrakis(2,6-dichlorophenyl)porphyrin | Toluene | 510 | 0.0019 omlc.org |

Theoretical and Computational Chemistry Studies of Meso Tetra O Dichlorophenyl Porphine

Application of Quantum Chemical Methods (e.g., DFT, SAC-CI, MNDO-PSDCI)

A variety of quantum chemical methods are employed to investigate the structure, properties, and reactivity of porphyrins. Density Functional Theory (DFT) is a widely used method for studying the geometric and electronic structures of meso-substituted porphyrins due to its balance of computational cost and accuracy. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been shown to provide reliable predictions of the structural and vibrational properties of meso-phenylporphyrins. frontierspecialtychemicals.com Such studies indicate that meso-phenyl substitution primarily induces in-plane distortions of the porphyrin ring with negligible out-of-plane distortion. frontierspecialtychemicals.com

While specific SAC-CI (Symmetry-Adapted Cluster-Configuration Interaction) or MNDO-PSDCI (Modified Neglect of Diatomic Overlap with Partial Single and Double Configuration Interaction) studies on meso-tetra(o-dichlorophenyl)porphine are not extensively documented in publicly available literature, DFT and time-dependent DFT (TD-DFT) have been successfully applied to understand the electronic spectra and properties of related porphyrin systems. dcu.iecaltech.edu For example, TD-DFT calculations have been instrumental in interpreting the UV-vis spectra of porphyrins with various meso-substituents, including ferrocenyl and hydroxyphenyl groups. dcu.ienih.govresearchgate.net These studies help to elucidate the nature of electronic transitions, such as the characteristic Soret and Q bands, and how they are influenced by the peripheral substituents.

In a study on the closely related MII-meso-tetrakis(2,3-dichlorophenyl)porphyrins, DFT calculations were performed to explore the plausible mechanisms of their catalytic activity. omlc.org This highlights the power of DFT in not only predicting ground-state properties but also in mapping out reaction pathways and understanding catalytic cycles at a molecular level.

Prediction and Interpretation of Electronic, Optical, and Redox Properties

Computational methods are crucial for predicting and interpreting the electronic, optical, and redox properties of porphyrins, which are key to their diverse applications. The substitution pattern on the meso-phenyl rings significantly influences these properties.

Electronic and Optical Properties: The UV-vis spectrum of meso-tetra(o-dichlorophenyl)porphine, like other tetraphenylporphyrins, is dominated by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region. Experimental data for meso-tetra(2,6-dichlorophenyl)porphine in toluene (B28343) shows a Soret band maximum at approximately 419 nm. rug.nl The fluorescence emission spectrum of this compound, when excited at 510 nm, exhibits peaks in the 650-750 nm range. rug.nl The fluorescence quantum yield is notably low, around 0.0019, which can be attributed to the heavy atom effect of the chlorine substituents promoting intersystem crossing to the triplet state. rug.nl

TD-DFT calculations on similar porphyrins have shown that the Gouterman four-orbital model provides a good foundation for understanding their electronic spectra. nih.govresearchgate.net However, the substituents can introduce additional charge-transfer transitions that mix with the primary porphyrin-centered π-π* transitions, leading to shifts in band positions and changes in intensity. nih.govresearchgate.net For halogenated tetraarylporphyrins, the electron-withdrawing nature of the chloro groups is expected to lower the energies of the frontier molecular orbitals (HOMO and LUMO), affecting the absorption and emission wavelengths.

| Property | Value | Reference |

|---|---|---|

| Soret Band Maximum (λmax) | 419.0 nm | rug.nl |

| Molar Extinction Coefficient at Soret Peak | 299,000 cm-1/M | rug.nl |

| Fluorescence Emission Range (Excitation at 510 nm) | 650 - 750 nm | rug.nl |

| Fluorescence Quantum Yield (ΦF) | 0.0019 | rug.nl |

Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms and catalytic pathways involving metalloporphyrins. Metal complexes of meso-tetra(o-dichlorophenyl)porphine and its analogs are known to be effective catalysts for various organic transformations.

A theoretical investigation into the catalytic activity of MII-meso-tetrakis(2,3-dichlorophenyl)porphyrins (where M = Co, Ni, Cu, Zn) in the cycloaddition of CO2 to epoxides provides a relevant case study. omlc.org DFT calculations have been employed to explore the reaction mechanism, revealing that for some metal centers, a six-coordinate anionic metal complex is the true catalytic species. omlc.org A proposed catalytic cycle, supported by these calculations, can explain the experimentally observed kinetics and product distributions. omlc.org Such studies often map out the potential energy surface of the reaction, identifying transition states and intermediates, which is crucial for understanding catalyst performance and for the rational design of improved catalysts.